2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
CAS No.: 315682-40-7
Cat. No.: VC21413775
Molecular Formula: C23H15NO2S
Molecular Weight: 369.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315682-40-7 |
|---|---|
| Molecular Formula | C23H15NO2S |
| Molecular Weight | 369.4g/mol |
| IUPAC Name | 2-(naphthalen-1-ylmethyl)-5-phenylthieno[2,3-d][1,3]oxazin-4-one |
| Standard InChI | InChI=1S/C23H15NO2S/c25-23-21-19(16-7-2-1-3-8-16)14-27-22(21)24-20(26-23)13-17-11-6-10-15-9-4-5-12-18(15)17/h1-12,14H,13H2 |
| Standard InChI Key | DNRJZFKLFHWLNH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)CC4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)CC4=CC=CC5=CC=CC=C54 |
Introduction
The compound features an oxazinone ring fused with a thiophene nucleus, creating a heterocyclic system with multiple conjugated rings. This structural arrangement contributes to the compound's chemical reactivity and potential biological activities.
Physical and Chemical Properties
Structural Features
The molecular structure of 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d] oxazin-4-one contains several key features that define its chemical behavior:
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A 1-naphthylmethyl substituent at position 2
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A phenyl group at position 5
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A carbonyl group at position 4
This arrangement creates a highly conjugated system with potential for π-π interactions and hydrogen bonding, influencing the compound's solubility, crystal packing, and intermolecular interactions.
Physicochemical Properties
While specific experimental data for 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d] oxazin-4-one is limited in the literature, theoretical properties can be estimated based on its structure and comparison with similar compounds:
| Property | Estimated Value/Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in organic solvents (ethanol, acetone, DMSO); poor solubility in water |
| Log P | Estimated >3 (highly lipophilic) |
| Hydrogen Bond Acceptors | 3 (O and N atoms) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | ~5-6 (primarily in the naphthylmethyl linkage) |
The compound's extended aromatic system suggests it may exhibit characteristic UV-visible absorption and fluorescence properties, although specific spectral data would require experimental verification.
Synthesis and Preparation Methods
General Synthetic Approaches
Based on the synthesis of related compounds, a potential synthetic route might involve:
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Preparation of appropriately substituted 2-aminothiophene derivatives
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Reaction with naphthylmethyl-containing acid chlorides or related activated carboxylic acid derivatives
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Cyclization to form the oxazinone ring system
Similar compounds in the thieno[2,3-d] oxazin-4-one class have been synthesized using cyclization reactions of N-acylated aminothiophene precursors, as documented for benzoxazinone analogs .
Cyclization Methods
The formation of the oxazinone ring typically involves intramolecular cyclization reactions. For example, the synthesis of 2-phenyl-4H-benzo[d] oxazin-4-one, which shares the oxazinone core structure, has been achieved through the reaction of anthranilic acid with benzoyl chloride in pyridine, followed by cyclization :
"The mechanism of this reaction consists of two steps. The first step for mechanism of reaction is amine functional group of (1) as nucleophile attacks carbonyl center of (2) via SN-acyl (addition following by elimination)... Pyridine as a catalyst plays a role in deprotonation process of the hydrogen atom of amine functional group."
Similar principles could potentially be applied to the synthesis of thieno-fused oxazinone derivatives, with appropriate modifications to accommodate the thiophene ring system.
Structural Analogs and Comparative Analysis
Related Thieno[2,3-d] oxazin-4-one Derivatives
Several structural analogs of 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d] oxazin-4-one have been reported in the literature, allowing for comparative analysis:
These structural variations highlight the versatility of the thieno[2,3-d] oxazin-4-one scaffold and provide context for understanding the potential properties of 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d] oxazin-4-one.
Structure-Property Relationships
Comparative analysis of related compounds reveals several structure-property relationships that may apply to 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d] oxazin-4-one:
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The introduction of the bulky naphthylmethyl group likely increases lipophilicity compared to methyl-substituted analogs.
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The extended conjugated system may enhance electronic properties, including potential for fluorescence and spectroscopic characteristics.
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The presence of multiple aromatic rings may influence crystal packing and solid-state properties.
For 6-methyl-2-phenyl-4H-thieno[2,3-d] oxazin-4-one, calculated properties include:
These values suggest that 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d] oxazin-4-one would likely have an even higher lipophilicity due to the additional naphthyl moiety.
Analytical Characterization
Spectroscopic Properties
Based on the structural features of 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d] oxazin-4-one and data from related compounds, the following spectroscopic characteristics might be expected:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would likely show characteristic signals for the aromatic protons of the phenyl, thiophene, and naphthyl groups
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Distinctive signals for the methylene protons connecting the naphthyl group to the oxazinone ring
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¹³C-NMR would exhibit signals for the carbonyl carbon and multiple aromatic carbons
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Infrared Spectroscopy:
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Strong C=O absorption band around 1760-1780 cm⁻¹ from the oxazinone ring
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C=N stretching around 1610-1630 cm⁻¹
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Characteristic patterns for aromatic C=C stretching
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Mass Spectrometry:
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Molecular ion peak at m/z 369 corresponding to the molecular weight
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Fragmentation patterns including potential loss of the naphthylmethyl group
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Research Gaps and Future Directions
Current literature exhibits several gaps in knowledge regarding 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d] oxazin-4-one:
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Comprehensive Characterization: Detailed spectroscopic and crystallographic data would enhance understanding of the compound's structural features.
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Biological Activity Profiling: Systematic evaluation of biological activities, including enzyme inhibition, receptor binding, and cellular effects would clarify therapeutic potential.
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Structure-Activity Relationships: Synthesis and testing of additional derivatives would establish clearer structure-activity relationships.
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Synthetic Optimization: Development of efficient and scalable synthetic routes would facilitate further research and potential applications.
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Mechanism of Action Studies: For any observed biological activities, elucidation of molecular mechanisms would be valuable.
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